

Physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne

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Compound of Interest

Compound Name: 3-(Dimethoxymethyl)hept-2-en-4-yne

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In-Depth Technical Guide: 3-(Dimethoxymethyl)hept-2-en-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(Dimethoxymethyl)hept-2-en-4-yne**. The document details its molecular structure, physicochemical parameters, and characteristic chemical reactivity. An illustrative, detailed experimental protocol for its synthesis is provided, alongside a discussion of expected spectroscopic characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the applications of functionalized eneyne acetals.

Introduction

3-(Dimethoxymethyl)hept-2-en-4-yne is an organic compound featuring a conjugated eneyne system and a dimethyl acetal functional group.^[1] This unique combination of reactive moieties makes it a potentially valuable building block in synthetic chemistry. The eneyne structure allows for a variety of transformations, including cycloadditions and transition metal-catalyzed reactions, while the acetal serves as a protected aldehyde, which can be deprotected under

acidic conditions for further functionalization. This guide summarizes the known and predicted properties of this molecule, providing a technical foundation for its use in research and development.

Molecular Structure and Identifiers

The structural formula and key identifiers for **3-(Dimethoxymethyl)hept-2-en-4-yne** are presented below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (E)-3-(dimethoxymethyl)hept-2-en-4-yne[2] |
| CAS Number | 55947-19-8[1] |
| Molecular Formula | C ₁₀ H ₁₆ O ₂ [1] |
| Molecular Weight | 168.23 g/mol [1] |
| Canonical SMILES | <chem>CCC#C/C(=C\C)/C(OC)OC</chem> [2] |
| InChI Key | NJRUWVQBZGDQQG-RMKNXTFCSA-N[2] |

Physical and Chemical Properties

A compilation of the known and computed physical and chemical properties of **3-(Dimethoxymethyl)hept-2-en-4-yne** is provided in the following tables.

Physical Properties

| Property | Value | Source |
|--------------------------------|--|-----------------------|
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Estimated 150–180 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); insoluble in water.[1] | |
| XLogP3-AA | 2.4 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 4 | PubChem (Computed)[2] |
| Exact Mass | 168.115029749 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 18.5 Å ² | PubChem (Computed)[2] |

Chemical Properties

| Property | Description |
|-----------------------|---|
| Stability | Generally stable under standard conditions. May polymerize upon prolonged exposure to light or heat.[1] |
| Reactivity | The molecule possesses two primary sites of reactivity: the conjugated eneyne system and the dimethyl acetal. The eneyne is susceptible to hydrogenation, electrophilic and nucleophilic additions, and transition metal-catalyzed reactions.[1] The acetal is stable to basic and nucleophilic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. |
| Oxidation Sensitivity | Sensitive to oxidation.[1] |

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general methodologies for the synthesis of eneyne acetals due to the absence of a specific published procedure for **3-(Dimethoxymethyl)hept-2-en-4-yne**. These should be adapted and optimized by the user.

Synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne

This synthesis can be envisioned as a two-step process: the formation of an eneynal intermediate followed by its protection as a dimethyl acetal.

Step 1: Synthesis of (E)-3-ethylhept-2-en-4-ynal (Illustrative)

A plausible route to an eneynal precursor could involve the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by oxidation of a propargylic alcohol.

Step 2: Acetalization to form **3-(Dimethoxymethyl)hept-2-en-4-yne**

This step involves the protection of the aldehyde functional group as a dimethyl acetal.

- Reaction: (E)-3-ethylhept-2-en-4-ynal + 2 CH₃OH \rightleftharpoons **3-(Dimethoxymethyl)hept-2-en-4-yne** + H₂O
- Reagents and Equipment:
 - (E)-3-ethylhept-2-en-4-ynal (1 equivalent)
 - Trimethyl orthoformate (3 equivalents)
 - Methanol (solvent)
 - p-Toluenesulfonic acid (catalytic amount)
 - Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere
- Procedure:
 - To a solution of (E)-3-ethylhept-2-en-4-ynal in anhydrous methanol under a nitrogen atmosphere, add trimethyl orthoformate.

- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-(Dimethoxymethyl)hept-2-en-4-yne**.

Deprotection of the Acetal

The dimethyl acetal can be hydrolyzed back to the aldehyde under acidic conditions.

- Reagents and Equipment:
 - **3-(Dimethoxymethyl)hept-2-en-4-yne** (1 equivalent)
 - Acetone/water mixture (e.g., 4:1)
 - Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
 - Round-bottom flask, magnetic stirrer
- Procedure:
 - Dissolve **3-(Dimethoxymethyl)hept-2-en-4-yne** in an acetone/water mixture.
 - Add a catalytic amount of PPTS.
 - Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

- Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether and process as described in the acetalization workup.

Spectroscopic Characterization (Expected)

While experimental spectra for **3-(Dimethoxymethyl)hept-2-en-4-yne** are not readily available, the expected spectroscopic features can be predicted based on its functional groups.

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|-------------------------------------|-------------------------------|--------------|
| CH ₃ (ethyl) | ~ 1.1 | Triplet |
| CH ₂ (ethyl) | ~ 2.3 | Quartet |
| CH (vinyllic) | ~ 5.8 | Triplet |
| CH ₃ (methyl, on alkene) | ~ 1.9 | Doublet |
| CH (acetal) | ~ 4.8 | Singlet |
| OCH ₃ (acetal) | ~ 3.3 | Singlet |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |
|------------------------------------|-------------------------------|
| CH ₃ (ethyl) | ~ 13 |
| CH ₂ (ethyl) | ~ 14 |
| C≡C (alkyne) | ~ 80-90 |
| =C-C(O) ₂ | ~ 140 |
| =CH | ~ 115 |
| CH ₃ (on alkene) | ~ 15 |
| CH(OCH ₃) ₂ | ~ 100 |
| OCH ₃ | ~ 53 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm ⁻¹) | Intensity |
|-------------------------------|---|----------------|
| C≡C stretch (internal alkyne) | ~ 2200 | Weak to medium |
| C=C stretch (alkene) | ~ 1650 | Medium |
| =C-H stretch | ~ 3020 | Medium |
| C-O stretch (acetal) | ~ 1100-1050 | Strong |
| sp ³ C-H stretch | ~ 2950-2850 | Strong |

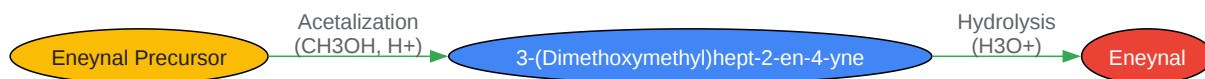
Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak ($m/z = 168.23$) due to the lability of the acetal.[2] Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a prominent peak.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **3-(Dimethoxymethyl)hept-2-en-4-yne**.

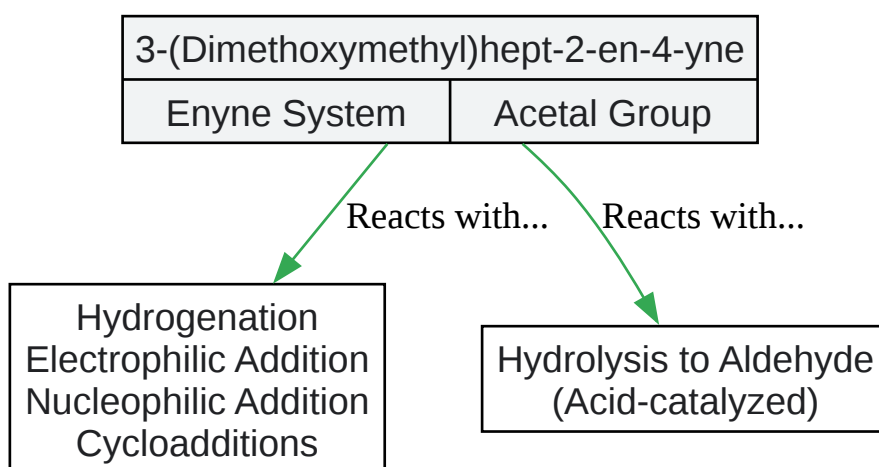


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Caption: Plausible synthetic route and deprotection of the target compound.

Key Functional Group Reactivity

This diagram outlines the primary reactive sites of the molecule.



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Caption: Reactivity profile of the key functional groups.

Conclusion

3-(Dimethoxymethyl)hept-2-en-4-yne is a molecule with significant potential for applications in organic synthesis due to its unique combination of an eneyne and a protected aldehyde. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. Further experimental validation of the data presented herein is encouraged to fully explore the synthetic utility of this compound.

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